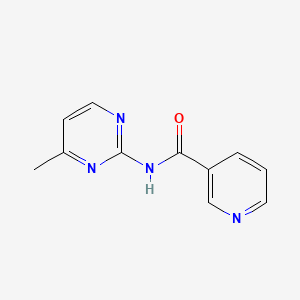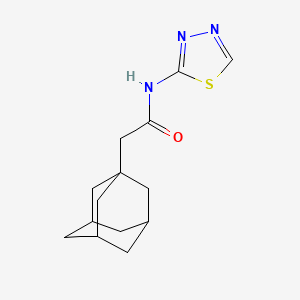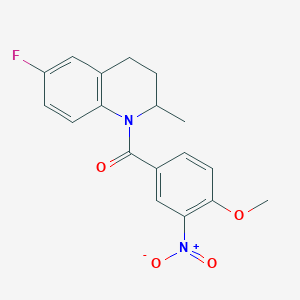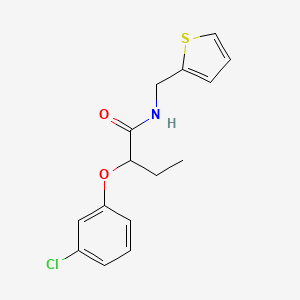![molecular formula C21H18ClFN2O3 B4181960 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4181960.png)
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Descripción general
Descripción
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting tumor growth. 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. In Alzheimer's disease and Parkinson's disease, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In neuronal cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation, protect against neurotoxicity, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one also has limitations, such as its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
For 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential use of 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one as a diagnostic tool for cancer and neurodegenerative diseases should be explored.
Propiedades
IUPAC Name |
3-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c22-18-12-16(23)6-5-15(18)13-24-7-9-25(10-8-24)20(26)17-11-14-3-1-2-4-19(14)28-21(17)27/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJIEXSEWGANQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)



![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)
![3-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4181924.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181933.png)

![3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)
![2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)